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Technical Support Center: Western Blotting
Troubleshooting Guide: High Background & Tween 20
This guide provides in-depth troubleshooting for one of the most common issues in Western

blotting: high background. A high background signal can obscure the detection of your target

protein, making data interpretation challenging.[1][2] This resource specifically focuses on the

role of the detergent Tween 20 in causing and resolving these background issues.

Frequently Asked Questions (FAQs)
Q1: What is Tween 20, and what is its primary function in a Western blot?

Tween 20 (also known as Polysorbate 20) is a non-ionic detergent.[3] In Western blotting, it is

a crucial component of wash buffers (like TBST or PBST) and is sometimes included in

blocking and antibody dilution buffers.[4][5] Its main purpose is to reduce non-specific binding

by preventing antibodies from adhering to the membrane, which results in a cleaner blot with a

better signal-to-noise ratio.[4][6]

Q2: How can the concentration of Tween 20 lead to high background?

The concentration of Tween 20 is critical. While it helps reduce background, an incorrect

concentration can be problematic:
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Too Low: Insufficient Tween 20 will not effectively block non-specific antibody binding,

leading to a high, uniform background on the blot.

Too High: Excessively high concentrations of Tween 20 can strip the primary and secondary

antibodies from the target protein, leading to a weak or absent signal.[6] In some cases, very

high concentrations can paradoxically increase background if not washed away properly.[4]

Q3: What is the optimal concentration of Tween 20 for Western blotting?

The most commonly recommended concentration for Tween 20 in wash and antibody dilution

buffers is between 0.05% and 0.1% (v/v).[4][6][7] A typical starting point for Tris-Buffered Saline

with Tween 20 (TBST) is 0.1%.[8] For some sensitive applications or when using certain

membranes like PVDF, optimizing within the 0.05% to 0.2% range may be necessary.[9][10][11]

Q4: I have a high background across the entire membrane. Could Tween 20 be the issue?

Yes, a uniform high background is often linked to issues with washing or blocking.[1] Here's

how Tween 20 might be involved:

Insufficient Washing: Not washing the membrane for a long enough duration or with enough

volume can leave behind unbound antibodies. Increasing the number and duration of

washes with TBST is a key troubleshooting step.[1][12]

Old or Poorly Prepared Buffers: Tween 20 can precipitate out of solution over time,

especially when stored in the cold.[13] Always use freshly prepared wash buffers.

Excluding Tween 20 from Blocking Buffer: While some protocols advise against it, adding a

low concentration of Tween 20 (e.g., 0.05%) to your blocking buffer can sometimes help

reduce background.[9][12] However, it's crucial not to expose the membrane to Tween 20
before the blocking step is complete, as this can lead to very high background.[10]

Q5: Can I use Tween 20 alone as a blocking agent?

No, using Tween 20 by itself is not recommended for blocking. While it helps to prevent non-

specific binding, it is not a substitute for protein-based blocking agents like non-fat dry milk or

Bovine Serum Albumin (BSA). Using Tween 20 alone can lead to false-positive results.[14]
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Data Presentation
Tween 20 Concentration and Its Effects

Concentration (v/v) Expected Outcome Potential Issues

< 0.05%
Ineffective reduction of non-

specific binding.

High background, speckled or

blotchy appearance.

0.05% - 0.1%

Optimal Range. Effective

removal of non-specifically

bound antibodies, leading to a

clean background and a good

signal-to-noise ratio.[4][6]

Generally none, but

optimization may be needed

depending on the specific

antibodies and membrane

type.

0.1% - 0.2%

Used in some protocols,

particularly for primary and

secondary antibody dilutions

with certain membranes.[11]

May begin to reduce specific

signal with some antibodies.

> 0.2% May be too harsh.

Can strip antibodies from the

membrane, resulting in a weak

or no signal.[6] Paradoxically, it

could also cause increased

background if not washed

away thoroughly.[4]

Experimental Protocols
Standard Western Blot Washing Protocol with TBST
This protocol outlines the critical washing steps where Tween 20 is utilized.

1. Reagent Preparation:

10X TBS (Tris-Buffered Saline): Prepare a stock solution containing 200 mM Tris and 1.5 M
NaCl, and adjust the pH to 7.4-7.6.
1X TBST (Wash Buffer): To prepare 1 liter, combine 100 ml of 10X TBS with 900 ml of
deionized water and add 1 ml of Tween 20 for a final concentration of 0.1%.[8] Mix
thoroughly.
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2. Post-Antibody Incubation Washing:

After incubating the membrane with the primary antibody, remove the antibody solution.
Place the membrane in a clean container with a sufficient volume of 1X TBST to fully
submerge it (e.g., 20-30 ml for a standard mini-blot).
Agitate the membrane on a rocker or shaker for 5-10 minutes.[6]
Discard the wash buffer and repeat the wash step at least two more times for a total of three
washes.[1] For persistent background issues, increase the number of washes to four or five
and the duration to 10-15 minutes each.[1][12]

3. Post-Secondary Antibody Incubation Washing:

After incubating with the secondary antibody, repeat the same washing procedure as
described in step 2.
Some protocols recommend a final brief rinse with TBS (without Tween 20) to remove any
residual detergent before adding the detection substrate.[15]

Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting high background issues

with a focus on Tween 20.
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Troubleshooting High Background in Western Blot

High Background Observed

Check Tween 20 Concentration
in Wash Buffer (TBST/PBST)

Is it 0.05% - 0.1%?

Adjust concentration to 0.1%
and repeat experiment.

No

Review Washing Protocol

Yes

Sufficient duration & volume?

Increase washes to 4-5 times
for 10-15 min each.

No

Check Buffer Preparation

Yes

Is the TBST fresh?

Prepare fresh TBST.
Ensure Tween 20 is fully dissolved.

No

Problem Persists?
Consider Other Causes

Yes

• Antibody concentration too high
• Insufficient blocking
• Membrane dried out

• Overexposure

Click to download full resolution via product page

Caption: Troubleshooting flowchart for high background focusing on Tween 20.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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